molecular formula C9H6BrClO B1585766 5-Bromo-2-chloromethylbenzofuran CAS No. 38220-78-9

5-Bromo-2-chloromethylbenzofuran

Cat. No.: B1585766
CAS No.: 38220-78-9
M. Wt: 245.5 g/mol
InChI Key: IGVKTJSZEQNSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloromethylbenzofuran is a chemical compound with the molecular formula C9H6BrClO. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. Benzofuran derivatives are often explored for their potential in drug discovery and development due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloromethylbenzofuran can be achieved through various synthetic routes. One common method involves the bromination and chloromethylation of benzofuran derivatives. For instance, starting from (5-bromo-1-benzofuran-2-yl)methanol, the compound can be synthesized through a series of reactions including bromination and chloromethylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable processes that ensure high yield and cost-effectiveness. One such method includes the use of dimethyl terephthalate as a starting material, followed by a series of reactions such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process is designed to be scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloromethylbenzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

5-Bromo-2-chloromethylbenzofuran has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloromethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-chloromethylbenzofuran include other benzofuran derivatives such as:

  • 5-Bromo-2-chlorobenzofuran
  • 5-Bromo-2-methylbenzofuran
  • 5-Bromo-2-ethylbenzofuran

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKTJSZEQNSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383759
Record name 5-Bromo-2-chloromethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38220-78-9
Record name 5-Bromo-2-(chloromethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38220-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloromethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(chloromethyl)benzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 3
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloromethylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.